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molecular formula C12H9ClOS B8584158 4-(4-Chlorobenzyl)thiophene-2-carbaldehyde

4-(4-Chlorobenzyl)thiophene-2-carbaldehyde

Cat. No. B8584158
M. Wt: 236.72 g/mol
InChI Key: MFGHPIAIHLKMBC-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

The title compound was synthesized from 5-formylfuran-2-ylboronic acid (0.80 g, 5.7 mmol) and benzyl diethyl phosphate (1.5 g, 6.3 mmol) using the same conditions used to synthesize 4-(4-chlorobenzyl)thiophene-2-carbaldehyde. Purification by flash chromatography yielded 5-benzyl-furan-2-carbaldehyde as a brown solid (0.37 g, 65%). 1H NMR (400 MHz, CDCl3) δ ppm 9.56 (s, 1H) 7.29-7.38 (m, 3H) 7.24-7.28 (m, 2H) 7.17 (d, J=3.5 Hz, 1H) 6.19 (d, J=3.6 Hz, 1H) 4.07 (s, 2H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[O:7][C:6](B(O)O)=[CH:5][CH:4]=1)=[O:2].P(OCC)(OCC)(O[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=O.ClC1C=CC(CC2C=C(C=O)SC=2)=CC=1>>[CH2:14]([C:6]1[O:7][C:3]([CH:1]=[O:2])=[CH:4][CH:5]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
C(=O)C1=CC=C(O1)B(O)O
Name
Quantity
1.5 g
Type
reactant
Smiles
P(=O)(OCC1=CC=CC=C1)(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CC=2C=C(SC2)C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC=C(O1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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